molecular formula C14H19ClN2O B2593414 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride CAS No. 141134-83-0

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride

Cat. No.: B2593414
CAS No.: 141134-83-0
M. Wt: 266.77
InChI Key: JMLZUWGVEHXDLM-UHFFFAOYSA-N
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Description

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride (C14H19ClN2O) is a tetrahydroquinoline-based compound of significant interest in medicinal and organic chemistry research. The tetrahydroquinoline scaffold is a privileged structure in drug discovery, found in a wide array of biologically active molecules and pharmaceuticals . This specific compound, featuring a piperidyl moiety, serves as a versatile building block for the synthesis of more complex molecules. Researchers value this compound for its potential applications in developing new therapeutic agents. The tetrahydroquinoline core is a known structural component in compounds with diverse pharmacological activities. These include serving as intermediates for antiarrhythmic drugs like Nicainoprol, antiviral antibiotics such as Virantmycin, and agents under investigation for the treatment of HIV . Furthermore, tetrahydroquinoline derivatives are being explored as anticancer agents , CETP inhibitors for managing hypercholesterolipidemia , and neuroprotective agents to mitigate ischemic nerve damage . The structural similarity of related piperidine and tetrahydroisoquinoline hybrids to ergosterol biosynthesis intermediates also makes them targets for novel antifungal research . The mechanism of action for tetrahydroquinoline derivatives varies with their specific structure and target. Some function as ergosterol biosynthesis inhibitors, targeting the Δ14‐reductase and C7/8‐isomerase enzymes in fungi . Others may act as receptor antagonists or enzyme inhibitors in human systems . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-piperidin-4-yl-3,4-dihydroquinolin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c17-14-6-5-11-3-1-2-4-13(11)16(14)12-7-9-15-10-8-12;/h1-4,12,15H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLZUWGVEHXDLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CCC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base.

    Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinolinone intermediate.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone or tetrahydroquinolinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone N-oxides, while reduction can produce various hydrogenated quinolinone derivatives.

Scientific Research Applications

Pharmacological Properties

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride exhibits a variety of pharmacological activities. It has been studied primarily for its interactions with neurotransmitter receptors and its potential as a therapeutic agent in several conditions:

  • Dopamine Receptor Modulation : This compound has shown selective activity towards dopamine D4 receptors. It acts as an antagonist at D4 receptors while exhibiting biased agonism at muscarinic acetylcholine receptors (mAChRs) . This unique behavior may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia.
  • Antidepressant Activity : Research indicates that derivatives of tetrahydroquinolines can possess antidepressant effects. The structural modifications of this compound have been linked to enhanced activity against depression-related models in animal studies .
  • Anticancer Potential : Compounds within the tetrahydroquinoline class have been investigated for their anticancer properties. They have demonstrated cytotoxic effects against various cancer cell lines through different mechanisms, including apoptosis induction .

Therapeutic Applications

The therapeutic applications of this compound can be summarized as follows:

Therapeutic Area Application
Neurological Disorders Potential treatment for schizophrenia and other dopamine-related disorders due to receptor selectivity.
Mental Health Investigated for antidepressant properties based on receptor modulation.
Cancer Treatment Exhibits cytotoxicity against various cancer cell lines; ongoing research into specific mechanisms.
Pain Management Some derivatives are being explored for analgesic effects in preclinical studies.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

  • Dopamine D4 Receptor Selectivity : A study demonstrated that modifications to the piperidine and quinoline structures significantly influenced the binding affinity and selectivity towards dopamine receptors . This finding opens avenues for developing targeted therapies for psychiatric disorders.
  • Antidepressant Activity Assessment : In a preclinical model of depression, derivatives of this compound were shown to reduce depressive-like behaviors in rodents . The mechanism was linked to modulation of serotonin and norepinephrine systems.
  • Anticancer Efficacy : Research published in notable journals has reported that tetrahydroquinoline derivatives exhibit significant cytotoxic effects against various cancer types. One study specifically noted that certain modifications led to enhanced activity against breast cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in the Tetrahydroquinolinone Class

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b)
  • Structural Differences: Unlike the target compound, 34b incorporates a 3-chlorophenyl-piperazinylpropyl chain at position 1 and a methoxy group at position 5 of the quinolinone core .
  • Pharmacological Activity: Demonstrated sigma receptor agonist activity, reducing halothane-induced sleeping time and accelerating recovery from cerebral concussion in mice at 30 mg/kg (po). Showed acute antidepressant-like effects in forced-swim tests (single-dose efficacy), unlike imipramine, which required repeated dosing .
Spiro[piperidine-4,2'-quinoline] Derivatives (e.g., 1-benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines])
  • Structural Differences: These spiro compounds lack the tetrahydroquinolinone’s fused bicyclic system, instead forming a spiro junction between piperidine and dihydroquinoline .
  • Synthesis and Properties: Prepared via acylation of piperidone precursors, yielding solid or oily N-amides with poor molecular ion intensity in GC-MS (0.5–8.0%) . No reported CNS activity; primarily characterized for synthetic accessibility .

Functional Analogues: Sigma Receptor Ligands

DTG (1,3-Di-o-tolylguanidine)
  • Activity : High-affinity sigma receptor ligand used as a reference in binding assays.
  • Comparison : 34b and the target compound share sigma receptor affinity but differ in structural complexity and pharmacokinetics (e.g., 34b’s oral bioavailability vs. DTG’s research-only use) .
SKF10,047 and Pentazocine
  • Activity : Classical sigma agonists with psychotomimetic effects.
  • Comparison : The target compound and 34b lack opioid receptor activity, distinguishing them from pentazocine .

Key Data Tables

Table 1: Pharmacological Profiles of Selected Compounds

Compound Sigma Receptor Affinity Antidepressant Activity (Forced-Swim Test) Oral Efficacy (mg/kg) Notable Features
Target Compound Not reported Not tested N/A Piperidyl substituent
34b (3-chlorophenyl derivative) IC₅₀ ~ nM range* Reduced immobility time (single dose) 30 Sigma agonist
Imipramine None Efficacy after repeated dosing 30 Tricyclic antidepressant
DTG High affinity N/A N/A Reference ligand

*Inferred from inhibition of [³H]DTG binding .

Table 2: Structural Comparison

Compound Substituents at Position 1 Quinolinone Modifications Physical State
Target Compound 4-Piperidyl None Hydrochloride salt
34b 3-Chlorophenyl-piperazinylpropyl 5-Methoxy Hydrochloride/mesylate
Spiro Derivatives (e.g., 3a-l) Benzyl-acyl groups Spiro junction Solid/oily

Research Findings and Implications

  • Sigma Receptor Selectivity : The 3-chlorophenyl-piperazinylpropyl chain in 34b enhances sigma receptor binding compared to the target compound’s simpler piperidyl group, suggesting substituent-driven efficacy .
  • Antidepressant Potential: Single-dose efficacy of 34b highlights the advantage of tetrahydroquinolinone derivatives over classical antidepressants like imipramine .

Biological Activity

1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

  • Chemical Formula : C₁₄H₁₉ClN₂O
  • CAS Number : 141134-83-0
  • Molecular Weight : 270.77 g/mol
  • Structure : The compound features a piperidine ring fused to a tetrahydroquinoline framework, which is significant for its biological activity.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study demonstrated that related compounds in the quinolinone class have broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Microbial Strain Activity Observed
E. coliEffective
S. aureusEffective
P. aeruginosaModerate

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation . The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.

Neuroprotective Effects

This compound exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This inhibition is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is prevalent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The inhibition of AChE and BuChE enhances acetylcholine levels in the synaptic cleft, contributing to improved cognitive function.
  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways and the activation of caspases.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis, leading to bacterial death.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various quinolinone derivatives against resistant strains of bacteria. The results showed that modifications in the piperidine ring enhanced antimicrobial efficacy .
  • Cancer Research : In a study examining the effects on human cancer cell lines, this compound demonstrated significant cytotoxicity and induced apoptosis at micromolar concentrations .
  • Neuroprotection Study : Research conducted on animal models indicated that this compound improved memory retention and cognitive function in models of Alzheimer’s disease by reducing oxidative stress and inflammation .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Piperidyl)-1,2,3,4-tetrahydro-2-quinolinone hydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives and tetrahydroquinolinone precursors. For example, tert-butyl-protected intermediates (e.g., compound 69) are synthesized via coupling reactions, followed by HCl-mediated deprotection to yield the final dihydrochloride salt (compound 70, 72.6% yield) . Key optimization strategies include:

  • Solvent Choice: Methanol is preferred for HCl-mediated salt formation due to its polarity and miscibility.
  • Reaction Time: Stirring for 10 minutes post-HCl addition ensures complete protonation .
  • Purification: HPLC (≥95% purity) is critical for isolating the final product .

Q. Table 1: Representative Synthetic Yields and Conditions

CompoundReaction StepYieldKey Conditions
68Thiophene coupling-1H NMR/MS validation
69tert-Butyl protection60.6%Boc-group activation
70HCl-mediated salt formation72.6%Methanol, 10-min stirring

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H NMR Spectroscopy: Confirms regiochemistry and proton environments (e.g., piperidyl protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry (ESI/MS): Validates molecular weight (e.g., [M+H]+ for compound 70: m/z calculated 352.2) .
  • HPLC: Ensures ≥95% purity; gradient elution with C18 columns is recommended .
  • Cross-Validation: Combine NMR, MS, and elemental analysis to resolve ambiguities (e.g., distinguishing isomers) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Emergency Measures: For skin contact, rinse immediately with water; for ingestion, seek medical attention .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR or MS) when characterizing derivatives of this compound?

Methodological Answer:

  • Isotopic Pattern Analysis (MS): Use high-resolution MS (HRMS) to distinguish between isobaric species (e.g., compound 71: HRMS accuracy ±0.001 Da) .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals in complex derivatives (e.g., tetrahydroquinolinone ring protons) .
  • Control Experiments: Compare spectra with intermediates (e.g., tert-butyl-protected vs. deprotected forms) .

Q. What experimental strategies are effective in evaluating the nitric oxide synthase (NOS) inhibitory activity of this compound and its analogs?

Methodological Answer:

  • Enzyme Assays: Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells .
  • Radioactive Method: Monitor L-[³H]citrulline formation from L-[³H]arginine to quantify NOS activity .
  • Dose-Response Curves: Test compounds at 0.1–100 µM concentrations; calculate IC50 values using nonlinear regression .

Q. How can reaction parameters (e.g., solvent choice, temperature, catalyst) be systematically varied to improve the efficiency of key synthetic steps?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance reactivity .
  • Temperature Optimization: For acid-sensitive intermediates, maintain reactions at 0–5°C to prevent degradation .
  • Catalyst Selection: Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

Q. What methodologies are recommended for resolving and quantifying isomeric impurities in synthetic batches of this compound?

Methodological Answer:

  • Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to separate enantiomers .
  • LC-MS/MS: Quantify trace impurities (<0.1%) via multiple reaction monitoring (MRM) .
  • Crystallization: Recrystallize from ethanol/water mixtures to remove hydrophobic impurities .

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